molecular formula C11H17N3 B7524215 N-cycloheptylpyrazin-2-amine

N-cycloheptylpyrazin-2-amine

Cat. No.: B7524215
M. Wt: 191.27 g/mol
InChI Key: UCXURVIJLSHHRQ-UHFFFAOYSA-N
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Description

N-cycloheptylpyrazin-2-amine is a pyrazine derivative featuring a cycloheptyl group attached to the pyrazine ring at the 2-position via an amine linkage. Pyrazine-based compounds are widely studied in medicinal chemistry due to their role as bioisosteres for aromatic rings and their ability to participate in hydrogen bonding, which enhances target binding affinity. These compounds are often utilized as intermediates in synthesizing kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

N-cycloheptylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-4-6-10(5-3-1)14-11-9-12-7-8-13-11/h7-10H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXURVIJLSHHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptylpyrazin-2-amine typically involves the reaction of cycloheptylamine with pyrazin-2-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptylpyrazin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Halogenation reactions with reagents like chlorine (Cl2) or bromine (Br2) are common.

Major Products Formed:

  • Oxidation: Formation of N-cycloheptylpyrazin-2-one.

  • Reduction: Formation of this compound derivatives.

  • Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: N-cycloheptylpyrazin-2-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor in various biochemical pathways.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, the compound is utilized in the production of materials with enhanced properties, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N-cycloheptylpyrazin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and calculated properties of N-cycloheptylpyrazin-2-amine with its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituents LogD (pH 5.5) CAS Number
N-cyclopentylpyrazin-2-amine C₉H₁₃N₃ 163.22 Cyclopentyl, pyrazine Not reported 420844-66-2
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine C₁₁H₁₆ClN₃ 225.72 Cyclohexyl, chloro, methyl ~2.5 (est.) 1220020-21-2
N-cyclohexyl-5-ethynylpyrimidin-2-amine C₁₂H₁₅N₃ 201.27 Cyclohexyl, ethynyl, pyrimidine Not reported 1408000-37-2
N-(cyclohexylmethyl)pyridin-2-amine C₁₂H₁₈N₂ 190.28 Cyclohexylmethyl, pyridine Not reported CID 16244137

Key Observations :

Cyclohexyl derivatives (e.g., 6-chloro-N-cyclohexyl-N-methylpyrazin-2-amine) exhibit higher molecular weights and lipophilicity (estimated LogD ~2.5), which may influence membrane permeability.

Heterocyclic Core Modifications :

  • Pyrazine vs. Pyrimidine: Pyrimidine derivatives (e.g., N-cyclohexyl-5-ethynylpyrimidin-2-amine) have distinct electronic properties due to the 1,3-diaza arrangement, altering hydrogen-bonding interactions compared to pyrazines.
  • Pyridine derivatives (e.g., N-(cyclohexylmethyl)pyridin-2-amine) lack the second nitrogen atom in the aromatic ring, reducing polarity and hydrogen-bond acceptor capacity.

Substituent Effects: Chloro and methyl groups in 6-chloro-N-cyclohexyl-N-methylpyrazin-2-amine increase molecular weight and may enhance binding to hydrophobic pockets in biological targets.

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